

Ro 90-7501: A Focused Look at Kinase Interaction and Cross-Reactivity

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Compound of Interest				
Compound Name:	Ro 90-7501			
Cat. No.:	B1680707	Get Quote		

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a comparative analysis of **Ro 90-7501**'s cross-reactivity with other kinases, based on available experimental data.

Ro 90-7501 has been identified as a modulator of several key cellular signaling proteins. While a comprehensive kinome-wide scan profiling its interaction with a broad panel of kinases is not publicly available, existing research has pinpointed its activity towards the Ataxia Telangiectasia Mutated (ATM) kinase and Protein Phosphatase 5 (PP5). This guide summarizes the current knowledge of **Ro 90-7501**'s selectivity and compares its ATM-related activity with other known kinase inhibitors.

Kinase Inhibition Profile of Ro 90-7501

Current data indicates that **Ro 90-7501**'s primary impact on kinase signaling is the inhibition of ATM phosphorylation. However, evidence suggests this may be an indirect effect mediated by its inhibition of Protein Phosphatase 5 (PP5), a phosphatase involved in the activation of ATM.

[1] Limited screening data also suggests a potential interaction with CDC-like kinase 1 (CLK1).



Target	Activity	IC50	Comments
ATM (phosphorylation)	Inhibition	Not Reported	Ro 90-7501 suppresses the phosphorylation of ATM and its downstream targets, including Chk1 and Chk2.[1] This effect is thought to be mediated through the inhibition of PP5.[1]
Protein Phosphatase 5 (PP5)	Inhibition	Not Reported	Ro 90-7501 has been shown to inhibit PP5.
CLK1	Inhibition	Not Reported	A pilot high-throughput screen showed that Ro 90-7501 caused nearly 100% inhibition of CLK1 activity at a concentration of 10 μΜ.[3] An IC50 value was not determined.

Comparison with Other ATM Kinase Inhibitors

To provide context for **Ro 90-7501**'s effect on ATM signaling, the following table compares its activity with other well-characterized ATM inhibitors for which selectivity data against related kinases is available. It is important to note that the inhibitory mechanism of **Ro 90-7501** on ATM phosphorylation is likely distinct from these direct ATP-competitive inhibitors.



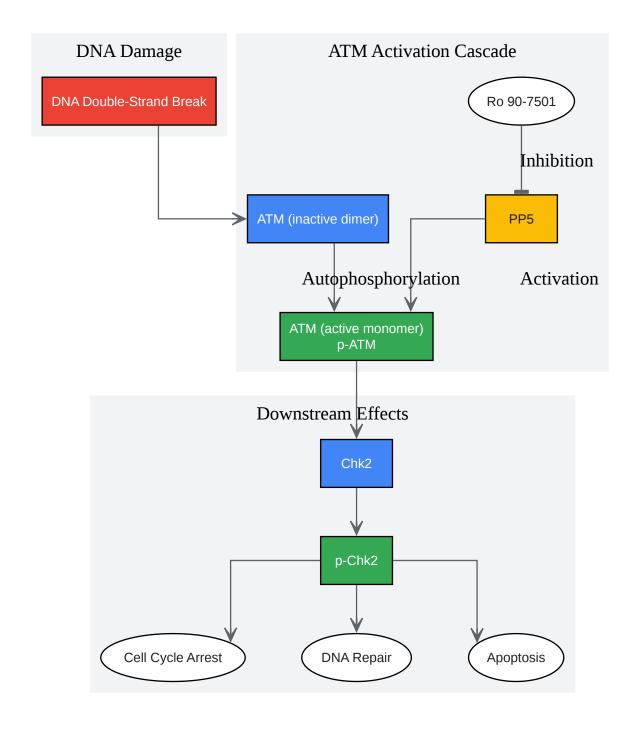
Compound	ATM IC50	ATR Selectivity	DNA-PK Selectivity
Ro 90-7501	Not Applicable (indirect inhibition)	Not Reported	Not Reported
AZ31	<1.2 nM	>500-fold	Not Reported
KU-55933	13 nM	>100-fold vs. PI3K, DNA-PK, mTOR, ATR	Highly selective
KU-60019	6.3 nM	Highly selective over other PIKKs	Highly selective

This data is for comparative purposes and was not generated in a head-to-head study with **Ro 90-7501**.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches related to **Ro 90-7501**'s activity, the following diagrams are provided.





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Figure 1. Proposed mechanism of Ro 90-7501's effect on the ATM signaling pathway.





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Figure 2. A typical experimental workflow for analyzing ATM phosphorylation via Western blot.

Experimental ProtocolsWestern Blotting for ATM Phosphorylation

This protocol describes the key steps to assess the effect of **Ro 90-7501** on ATM phosphorylation in a cellular context.[4]

- Cell Culture and Treatment:
 - Plate cells (e.g., HeLa) and allow them to adhere.
 - Treat cells with Ro 90-7501 at the desired concentration for a specified time (e.g., 2 hours)
 before inducing DNA damage.
 - Induce DNA damage, for example, by irradiation (e.g., 8 Gy).
 - Include appropriate controls: untreated, **Ro 90-7501** alone, and irradiation alone.
- Cell Lysis:
 - Harvest cells at different time points post-irradiation.
 - Lyse cells in a suitable buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail to preserve phosphorylation states.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.



SDS-PAGE and Protein Transfer:

- Separate equal amounts of protein from each sample by sodium dodecyl sulfatepolyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

Immunoblotting:

- Block the membrane with a suitable blocking agent (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for phosphorylated ATM (e.g., anti-pATM Ser1981).
- As a loading control, also probe for total ATM using a corresponding primary antibody.
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

Detection:

- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Analyze the band intensities to determine the relative levels of phosphorylated ATM in treated versus control samples.

Summary and Conclusion

The available evidence points to **Ro 90-7501** as an inhibitor of ATM phosphorylation, likely acting through the upstream inhibition of PP5. This indirect mechanism distinguishes it from many direct, ATP-competitive ATM inhibitors. While its effects on ATM signaling are documented, a broader understanding of its kinase cross-reactivity is limited. The observation of potent CLK1 inhibition in a preliminary screen suggests that **Ro 90-7501** may have other kinase targets that warrant further investigation.



For researchers in drug development, the unique indirect mechanism of ATM inhibition may offer a different therapeutic window or side-effect profile compared to direct ATM kinase inhibitors. However, the lack of a comprehensive selectivity profile underscores the need for further kinome-wide screening to fully characterize the off-target effects of **Ro 90-7501** and to better understand its full therapeutic potential and liabilities.

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